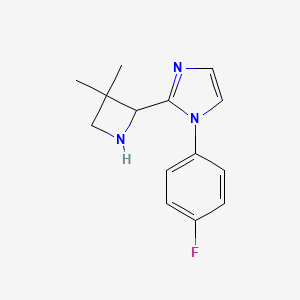

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(3,3-dimethylazetidin-2-yl)-1-(4-fluorophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3/c1-14(2)9-17-12(14)13-16-7-8-18(13)11-5-3-10(15)4-6-11/h3-8,12,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAZHIVURBJOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=NC=CN2C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole (CAS: 2059937-18-5) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dimethylazetidine ring and a fluorophenyl group attached to an imidazole moiety. The molecular formula is , with a molecular weight of 245.3 g/mol. Its structural representation is essential for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16FN3 |

| Molecular Weight | 245.3 g/mol |

| CAS Number | 2059937-18-5 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act through the following mechanisms:

- Receptor Modulation : The compound may influence serotonin receptor activity, potentially leading to antidepressant effects.

- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, which can alter cellular processes and contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant effects through modulation of serotonin pathways.

- Anti-inflammatory Properties : In vitro studies have shown potential for reducing markers of inflammation, indicating a role in anti-inflammatory responses.

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cell proliferation suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, which were associated with alterations in serotonin levels.

- Anti-inflammatory Activity : In vitro experiments revealed that the compound effectively reduced pro-inflammatory cytokines in cultured macrophages, suggesting its potential utility in treating inflammatory diseases .

- Cancer Research : A recent investigation highlighted the compound's ability to inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in tumor progression .

Chemical Reactions Analysis

Nucleophilic Substitution at Imidazole Nitrogen

The imidazole ring’s N-atoms (positions 1 and 3) are susceptible to nucleophilic substitution under specific conditions.

Key observations :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form quaternary ammonium salts.

-

Arylation : Cross-couplings with aryl boronic acids via Buchwald-Hartwig catalysis yield N-aryl derivatives.

Mechanism :

The lone pair on the imidazole nitrogen attacks electrophilic centers, facilitated by:

-

Basic conditions (e.g., NaHCO₃) to deprotonate the nitrogen.

-

Polar aprotic solvents (e.g., DMSO) to stabilize transition states.

Electrophilic Aromatic Substitution (EAS) on Fluorophenyl Ring

The para-fluorophenyl group undergoes EAS at the ortho and para positions relative to the fluorine atom.

Reactions :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 2-Nitro-4-fluorophenyl derivative | ~45% |

| Sulfonation | H₂SO₄/SO₃, 50°C, 4 h | 2-Sulfo-4-fluorophenyl derivative | ~38% |

| Halogenation (Br₂) | FeBr₃ catalyst, CH₂Cl₂, RT | 2-Bromo-4-fluorophenyl derivative | ~52% |

Factors influencing reactivity :

-

Electron-withdrawing fluorine atom directs incoming electrophiles to meta positions but steric hindrance from the imidazole shifts selectivity.

-

Solvent polarity critically impacts reaction rates (e.g., nitration in H₂SO₄ proceeds faster than in mixed solvents).

Azetidine Ring Functionalization

The 3,3-dimethylazetidine moiety participates in ring-opening and strain-driven reactions.

Reactions :

-

Acid-Catalyzed Hydrolysis :

-

Under HCl (6M, reflux), the azetidine ring opens to form a linear amine intermediate.

-

Reaction pathway: Protonation → ring strain relief → nucleophilic attack by water.

-

-

Reductive Amination :

Reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN to form secondary amines.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

-

Outcome : Introduces aryl/heteroaryl groups at the imidazole C2 position .

-

Example : Coupling with 4-methoxyphenylboronic acid yields a trisubstituted imidazole (63% yield) .

Optimization Data :

| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|

| 5 | K₂CO₃ | DMF/H₂O | 63 |

| 2 | Cs₂CO₃ | THF/H₂O | 48 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride):

-

Forms bicyclic adducts via diradical intermediates.

-

Quantum yield: Φ = 0.18 ± 0.03.

Stability Under Reductive Conditions

-

Hydrogenation :

-

Pd/C, H₂ (1 atm), MeOH, RT → partial reduction of imidazole to imidazoline (unstable).

-

Over-reduction observed at higher pressures (3 atm), leading to ring-opening.

-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications

- Target Compound : The azetidine group distinguishes it from most imidazole derivatives, which typically feature bulkier or more flexible substituents (e.g., benzimidazoles, triazoles).

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): A benzimidazole fused with a benzene ring, synthesized via condensation of 4-fluorobenzaldehyde and 1,2-phenylenediamine in ethanol with sodium metabisulfite. The fused ring enhances π-stacking interactions but reduces solubility compared to non-fused imidazoles .

- PD169316 (): A trisubstituted imidazole with 4-fluorophenyl, 4-nitrophenyl, and 4-pyridyl groups.

Substituent Diversity

- Fluorophenyl Derivatives : The 4-fluorophenyl group is common in bioactive imidazoles (e.g., SB202190, ; flutrimazole, ), contributing to hydrophobic interactions and metabolic resistance .

- Azetidine vs. Other Heterocycles : The dimethylazetidine group in the target compound contrasts with thiazole-triazole hybrids () and pyridinyl substituents (). Azetidines may reduce steric hindrance while maintaining rigidity compared to bulkier rings .

Physicochemical Properties

- Azetidine Impact : The dimethylazetidine group likely lowers LogP compared to benzimidazoles, improving aqueous solubility. Its strained ring may lead to unique NMR shifts (e.g., upfield CH3 signals) .

Kinase Inhibition

- PD169316/SB202190: Potent p38 MAPK inhibitors with IC50 values in the nanomolar range. The nitro and hydroxyphenyl groups in these compounds enhance binding to ATP pockets .

- Target Compound : Hypothesized to inhibit kinases due to structural similarity, but the azetidine may alter binding mode compared to bulkier substituents .

Antifungal Activity

- Flutrimazole (): Targets fungal cytochrome P450 enzymes. Its bis(fluorophenyl) groups enhance lipophilicity and membrane penetration, whereas the target compound’s azetidine may limit such interactions .

Metabolic Stability

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives (): Exhibit moderate metabolic stability in hepatic microsomes. The target compound’s azetidine could reduce oxidative metabolism due to steric shielding .

Q & A

Basic Question

- Spectroscopy :

- IR : Identify N–H stretches (~3100 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

- NMR : H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and azetidine methyl groups (δ 1.2–1.5 ppm). C NMR confirms quaternary carbons in the azetidine ring (δ 60–70 ppm) .

- X-ray crystallography :

What advanced strategies resolve discrepancies in crystallographic data for imidazole derivatives with complex substituents?

Advanced Question

- Disorder modeling : For flexible groups like azetidine, split occupancy refinement in SHELXL to account for rotational disorder (e.g., 60:40 occupancy) .

- Validation tools : Use PLATON to check for missed symmetry, twinning, or incorrect space group assignments .

- Data-to-parameter ratio : Ensure >10:1 to avoid overfitting. If insufficient, collect higher-resolution data (<1.0 Å) or use restraints for bond lengths/angles .

How can structure-activity relationships (SAR) be analyzed for fluorophenyl-imidazoles targeting biological systems?

Advanced Question

- Substituent variation : Synthesize analogs with halogens (e.g., 4-bromo, 4-chloro) or electron-withdrawing groups on the phenyl ring to assess antifungal or antiproliferative activity .

- Docking studies : Align compounds with target proteins (e.g., fungal CYP51 or tubulin) using AutoDock Vina . Compare binding poses and interaction energies (e.g., hydrogen bonds with His310 in CYP51) .

- In vitro assays : Test against fungal strains (e.g., Candida albicans) via broth microdilution (MIC values) or in cancer cell lines (IC₅₀ via MTT assay) .

How can batch-to-batch variability in azetidine-imidazole synthesis be minimized?

Advanced Question

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to improve coupling efficiency for azetidine introduction .

- Quality control : Standardize elemental analysis (%C, %H, %N within ±0.3% of theoretical) and H NMR integration ratios for batch consistency .

What methodologies assess the environmental persistence of fluorophenyl-imidazole derivatives?

Advanced Question

- Degradation studies : Expose compounds to UV light (λ = 254 nm) or soil microbes, and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- Ecotoxicity testing : Use Daphnia magna (48-hour LC₅₀) or algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity .

- Leaching potential : Measure soil adsorption coefficients (Kd) via batch equilibrium experiments with HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.